6-Fluoroimidazo[1,2-b]pyridazine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been reported through various methods, including the condensation of amino pyridazine with bromoacetophenones followed by alkylation, as demonstrated in the synthesis of 6-chloro-3-methoxy(and ethoxy)-2-phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl] imidazo[1,2-b]pyridazines and a 6-fluoro analogue (Barlin et al., 1988).
Molecular Structure Analysis
The structural analysis of imidazo[1,2-b]pyridazine derivatives often involves nuclear magnetic resonance (nmr) spectroscopy and X-ray crystallography to elucidate their molecular frameworks and confirm the position of the fluoro group within the heterocyclic system (Barlin et al., 1996).
Chemical Reactions and Properties
Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction and condensation reactions that demonstrate the reactivity of the heterocyclic system. These reactions are pivotal for the modification and functionalization of the core structure for further chemical and pharmacological studies (Lombardino, 1968).
Physical Properties Analysis
The physical properties of imidazo[1,2-b]pyridazines, such as solubility, melting points, and boiling points, are determined through standard physicochemical experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including acidity constants and the ability to undergo nucleophilic substitution reactions, are crucial for understanding the chemical behavior of 6-Fluoroimidazo[1,2-b]pyridazine derivatives. These properties impact the compound's reactivity, stability, and potential biological activity (Lombardino, 1968).
Scientific Research Applications
Drug Molecules
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules .
- Methods : A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized. The title compound was characterized by spectroscopic techniques .
- Results : The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .
Kinase Inhibitor
- Field : Biochemistry
- Application : The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Antifungal
- Field : Pharmacology
- Application : Some imidazo[1,2-b]pyridazine derivatives show antifungal activity .
Anti-diabetes
- Field : Endocrinology
- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-diabetes activity .
Antiparasitic
- Field : Parasitology
- Application : Some imidazo[1,2-b]pyridazine derivatives show antiparasitic activity .
Anti-inflammatory
- Field : Immunology
- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-inflammatory activity .
Cardiovascular Drugs
- Field : Cardiology
- Application : Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs .
Agrochemicals
Antimicrobial
- Field : Microbiology
- Application : A substantial number of pyridazinones have been reported to possess antimicrobial activity .
Antitubercular
Analgesic
- Field : Pharmacology
- Application : Pyridazinones have been found to have analgesic (pain-relieving) properties .
Antidepressant–Anxiolytic
- Field : Psychiatry
- Application : Some pyridazinones have shown antidepressant and anxiolytic (anxiety-reducing) effects .
Anti-proliferative Activity
- Field : Oncology
- Application : Some imidazo[1,2-b]pyridazine derivatives show anti-proliferative activity .
Acetylcholinesterase Inhibitors
- Field : Neurology
- Application : Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .
Bronchodilatory (for Asthma) and Anti-allergic
- Field : Pulmonology
- Application : Some imidazo[1,2-b]pyridazine derivatives have shown bronchodilatory (for asthma) and anti-allergic effects .
Antifeedant
- Field : Entomology
- Application : Some imidazo[1,2-b]pyridazine derivatives have shown antifeedant activity .
Inhibition of Linolenic Acid
- Field : Biochemistry
- Application : Some imidazo[1,2-b]pyridazine derivatives have shown activity for the inhibition of linolenic acid .
Activity for Neurological Disorders
Future Directions
The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
properties
IUPAC Name |
6-fluoroimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYCXJSMFGDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569009 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroimidazo[1,2-b]pyridazine | |
CAS RN |
113501-27-2 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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